(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that features a piperidine ring substituted with a methoxy group and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene boronic acid or thiophene stannane.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The methoxy and thiophene groups can interact with the active sites of target proteins, affecting their function and activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxypiperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-Methoxypiperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-Methoxypiperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and materials science.
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNKKSRJGNNHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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